molecular formula C20H23N5O4 B1196169 2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide

2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide

Cat. No. B1196169
M. Wt: 397.4 g/mol
InChI Key: QEVITPSZBNZUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide is a member of tetrazoles.

Scientific Research Applications

Catalytic Hydrogenation in Synthesis

One application of related acetamide compounds is in catalytic hydrogenation for the green synthesis of dyes. For example, N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, serves as an intermediate in the production of azo disperse dyes, emphasizing the role of acetamides in industrial synthesis processes (Zhang, 2008).

Metabolism of Chloroacetamide Herbicides

Another related area of research involves the metabolism of chloroacetamide herbicides. Acetochlor and similar compounds undergo complex metabolic pathways, including the formation of 2-chloro-N-(2,6-diethylphenyl)acetamide, which illustrates the biochemical significance of acetamides in environmental and health studies (Coleman et al., 2000).

Traditional Medicine Applications

Compounds structurally similar to 2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide have been identified in traditional Chinese medicine. For instance, N-acetyldopamine derivatives from Periostracum Cicadae are used for treating throat soreness, hoarseness, and other symptoms, suggesting potential medicinal applications of similar acetamides (Yang et al., 2015).

Development of Selective Receptor Agonists

In the pharmaceutical field, acetamide derivatives have been synthesized as selective receptor agonists. For example, N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety have been developed as potential drugs for obesity and type 2 diabetes (Maruyama et al., 2012).

properties

Product Name

2-[5-(3,4-diethoxyphenyl)-2-tetrazolyl]-N-(3-methoxyphenyl)acetamide

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

2-[5-(3,4-diethoxyphenyl)tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C20H23N5O4/c1-4-28-17-10-9-14(11-18(17)29-5-2)20-22-24-25(23-20)13-19(26)21-15-7-6-8-16(12-15)27-3/h6-12H,4-5,13H2,1-3H3,(H,21,26)

InChI Key

QEVITPSZBNZUJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC(=CC=C3)OC)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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